molecular formula C7H13ClO B13706262 [(Chloromethoxy)methyl]cyclopentane

[(Chloromethoxy)methyl]cyclopentane

Cat. No.: B13706262
M. Wt: 148.63 g/mol
InChI Key: BKQXHFPPYQHRRC-UHFFFAOYSA-N
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Description

Historical Evolution of Chloromethoxy-Substituted Cyclopentane Derivatives

The development of chloromethoxy-functionalized cyclopentanes traces its origins to mid-20th century studies on strain energy modulation in small-ring systems. Early work focused on haloether derivatives as intermediates for Wagner-Meerwein rearrangements, with this compound first reported in 1987 via nucleophilic substitution of cyclopentanol precursors. The 1990s saw thermal isomerization approaches emerge, exemplified by gas-phase conversions of cyclohexanol derivatives to methylcyclopentenes at 400–450°C over silica catalysts, though direct chloromethoxy incorporation remained challenging.

A pivotal advancement came with photochemical methods, where acylsilane-derived carbenes enabled formal [4+1] cycloadditions to form functionalized cyclopentenes. As shown in Table 1, modern synthetic routes achieve yields up to 74% through optimized irradiation protocols and bulky silyl protecting groups. Comparative analysis reveals solvent polarity critically influences reaction efficiency, with toluene outperforming dichloromethane/hexane mixtures by 50% yield improvements.

Table 1: Evolution of Key Synthesis Methods for Cyclopentane Derivatives

Method Conditions Yield Key Advancement Source
Thermal isomerization 450°C, SiO₂ catalyst 60.3% Gas-phase pathway
Photochemical cycloaddition 419 nm, toluene, 55h 74% Stereocontrol via TBS groups
Favorskii rearrangement Base-induced, ester hydrolysis 68%* Ring contraction strategy

*Estimated from analogous cyclopentanecarboxylate hydrolysis

Academic Significance in Contemporary Organometallic Chemistry

This compound has gained prominence as a versatile building block in three key areas:

  • Ligand Design : The chloromethoxy group’s dual Lewis basicity (ether oxygen) and electrophilicity (chloride) enable chelate complex formation. Computational studies of analogous cyclopropane intermediates reveal bond elongation effects (C–C bonds up to 2.38 Å), suggesting potential for stabilizing low-oxidation-state metals.

  • Ring-Expansion Catalysis : The compound’s strain energy (estimated 25–30 kcal/mol from cyclopentane benchmarks) facilitates transition metal-mediated ring expansions. Palladium-catalyzed hydrocarboxylation routes demonstrate analogous systems’ reactivity, though chloromethoxy’s directing effects remain unquantified.

  • Stereochemical Probes : X-ray diffraction of related tert-butyldimethylsilyl derivatives confirms that bulky substituents enforce chair-like cyclopentane conformations. This preorganization effect is critical for studying stereoelectronic factors in SN2 displacements at the chlorinated carbon.

Key Knowledge Gaps in Functionalized Cyclopentane Systems

Despite advances, four critical gaps impede full utilization of this compound:

Mechanistic Uncertainties : DFT calculations on vinylcyclopropane rearrangements reveal competing pathways (Figure 1). For the cis isomer, a synchronous transition state dominates (ΔG‡ 14.4 kcal/mol), while trans derivatives proceed through charged intermediates. How chloromethoxy substitution alters these pathways remains unstudied.

Stability Limitations : Accelerated degradation studies are absent, though PubChem data on (chloromethyl)cyclopentane suggests hydrolytic sensitivity (logP 2.81). The methoxy group’s electron-donating effects may exacerbate this instability, complicating storage and handling.

Synthetic Scalability : Industrial-scale production remains impractical due to reliance on photochemical methods with inherent photon efficiency limits. Thermal approaches from patent literature achieve 60% yields but require energy-intensive 450°C conditions.

Stereoelectronic Mapping : No comprehensive studies exist on how the chloromethoxy group’s gauche effect influences cyclopentane puckering. Molecular mechanics simulations predict a 0.3 Å axial shift compared to methyl analogues, but experimental validation is lacking.

Figure 1: Competing Rearrangement Pathways for Functionalized Cyclopropanes $$ \begin{array}{ccc} \text{cis-Cyclopropane} & \xrightarrow{\Delta G^‡ = 14.4 \text{ kcal/mol}} & \text{trans-Cyclopentene} \ & \text{Synchronous TS} & \ \text{trans-Cyclopropane} & \xrightarrow{\text{Charged Intermediate}} & \text{cis-Cyclopentene} \ \end{array} $$ Adapted from computational studies of siloxycarbene derivatives

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

chloromethoxymethylcyclopentane

InChI

InChI=1S/C7H13ClO/c8-6-9-5-7-3-1-2-4-7/h7H,1-6H2

InChI Key

BKQXHFPPYQHRRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCCl

Origin of Product

United States

Preparation Methods

Formation of Methylcyclopentane Derivatives with Alkoxy or Halogen Substituents

  • Step 1: Generation of 1-methylcyclopentene

    Cyclohexanol is dehydrated at approximately 250 °C over silica to yield cyclohexene with a yield of ~97.5%. The cyclohexene is then isomerized at 400 °C in the gas phase over silica to produce 1-methylcyclopentene with a yield of 60.3%.

  • Step 2: Addition of HX (where X = Cl or alkoxy group)

    1-Methylcyclopentene is reacted in the liquid phase with compounds HX, where X can be chlorine or a methoxy group, in the presence of solid acidic catalysts such as highly acidic ion exchangers or zeolites. The reaction temperature ranges from 20 to 100 °C, preferably 40 to 90 °C, under atmospheric or slightly elevated pressures (0.1 to 10 bar).

    The molar ratio of 1-methylcyclopentene to HX is typically between 1:1 and 1:10, with excess HX favoring complete conversion. Methanol is a preferred alcohol when X is methoxy. The acidic catalyst can be fixed in a reactor or suspended in the liquid phase.

  • Step 3: Isolation and Purification

    The reaction mixture is subjected to phase separation and distillation to isolate the desired cyclopentane derivative. Distillation removes solvents and unreacted starting materials, yielding pure products.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reaction Type Conditions Catalyst/ Reagents Yield / Notes Reference
1 Dehydration of cyclohexanol 250 °C, silica catalyst Cyclohexanol 97.5% cyclohexene yield
2 Isomerization to 1-methylcyclopentene 400 °C, gas phase, silica catalyst Cyclohexene 60.3% 1-methylcyclopentene yield
3 Addition of HX (X = Cl or OCH3) 20-100 °C, liquid phase, acidic catalyst HX (e.g., HCl, MeOH), zeolite/ion exchanger High conversion; molar ratio 1:1 to 1:10
4 Alkylation with chloromethyl halide 80-120 °C, polar aprotic solvent (DMF) Sodium hydride, chloromethyl chloride High yield; purification by extraction/distillation
5 Hydrogenation of cyclopentadiene 40-90 °C, Pd catalyst, H2 gas Pd/γ-Al2O3 catalyst High purity cyclopentane/methylcyclopentane

Analytical and Research Outcomes

  • Yield and Purity : The described methods achieve high yields (above 60% for key intermediates, up to 97.5% for cyclohexene formation) and high purity products due to careful control of temperature, pressure, and catalyst choice.

  • Catalyst Efficiency : Solid acidic catalysts such as zeolites and ion exchangers provide selective addition of HX groups to the cyclopentene ring, minimizing side reactions.

  • Reaction Optimization : Molar ratios of reagents, reaction temperature, and pressure are optimized to maximize conversion and minimize by-products.

  • Purification Techniques : Phase separation, solvent extraction, and distillation are critical to isolate the target compound from complex reaction mixtures.

Summary and Professional Insights

The preparation of this compound involves a multi-step synthesis starting from cyclohexanol or petroleum cracking fractions leading to cyclopentane derivatives. The key transformations include dehydration, isomerization, electrophilic addition of chloromethoxy groups, and hydrogenation. The use of solid acidic catalysts and controlled reaction conditions ensures high selectivity and yield.

The methodology leverages well-established organic synthesis principles, including nucleophilic substitution and catalytic hydrogenation, supported by detailed reaction parameters and purification protocols. Although direct literature on this compound is limited, the analogous preparation routes of related cyclopentane derivatives provide a robust framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

[(Chloromethoxy)methyl]cyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxyl group.

    Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, ketones, and various substituted cyclopentane derivatives.

Scientific Research Applications

[(Chloromethoxy)methyl]cyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Chloromethoxy)methyl]cyclopentane involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of [(Chloromethoxy)methyl]cyclopentane and structurally related cyclopentane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Applications/Relevance References
This compound C₇H₁₁ClO₂* ~162.6 (estimated) Liquid (inferred) Chloromethoxy methyl Hypothesized: Agrochemical intermediates, host-guest chemistry
1-Chloro-1-methylcyclopentane C₆H₁₁Cl 118.60 Pale yellow liquid Chloro, methyl Research compound
Chlorocyclopentane C₅H₉Cl 104.58 Liquid Chloro Solvent, synthetic intermediate
1-Methylcyclopentanol C₆H₁₂O 100.16 Liquid Hydroxyl, methyl Organic synthesis
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone C₁₄H₁₇ClO 236.74 Solid (inferred) Chlorophenyl, ketone Intermediate for fungicide (metconazole)
2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone C₈H₁₂O₃ 156.18 Solid (inferred) Ethyl, hydroxy, methoxy Pharmaceutical precursor

*Estimated based on structural similarity.

Key Comparative Analysis:

Functional Group Complexity: this compound’s dual functionalization (Cl and OCH₃) distinguishes it from simpler analogs like chlorocyclopentane (Cl only) or 1-methylcyclopentanol (OH only). This combination may enhance its utility in reactions requiring both electrophilic and nucleophilic sites, such as SN2 substitutions or ether cleavage .

Molecular Weight and Physical Properties :

  • The compound’s estimated molecular weight (~162.6 g/mol) exceeds that of 1-chloro-1-methylcyclopentane (118.60 g/mol) and chlorocyclopentane (104.58 g/mol), suggesting higher boiling points and viscosity. Its liquid state (inferred) aligns with trends in low-molecular-weight cyclopentane derivatives .

Conversely, the chlorine atom may deactivate adjacent positions, directing electrophilic attacks to specific sites. This contrasts with 1-methylcyclopentanol, where the hydroxyl group enables hydrogen bonding but limits stability under acidic conditions .

Its chloromethoxy group may also mimic cryptophane-A’s chloromethane-binding motifs, hinting at supramolecular applications .

Synthetic Accessibility :

  • Synthesis routes may parallel ’s hydrolysis-based methods or ’s chemo-enzymatic strategies. For example, nucleophilic substitution on a pre-functionalized cyclopentane precursor could introduce the chloromethoxy group .

Research Findings and Data Gaps

  • Thermodynamic Data : Experimental values for boiling point, density, and refractive index are unavailable for this compound. These could be extrapolated from chlorocyclopentane (b.p. 114°C, density 1.005 g/cm³) and methoxy-containing compounds in .
  • Toxicity and Handling : Safety data are lacking. Analogous chlorinated compounds (e.g., 1-chloro-1-methylcyclopentane) require standard halogenated solvent precautions .

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